molecular formula C20H23N3O B11454029 N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11454029
M. Wt: 321.4 g/mol
InChI Key: NMNOHVGBGDTDSK-UHFFFAOYSA-N
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Description

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Its derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide stands out due to its unique combination of the benzimidazole core and the specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C20H23N3O/c1-4-19(24)21-15(3)20-22-17-11-7-8-12-18(17)23(20)13-16-10-6-5-9-14(16)2/h5-12,15H,4,13H2,1-3H3,(H,21,24)

InChI Key

NMNOHVGBGDTDSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C

Origin of Product

United States

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